molecular formula C13H19NO2 B8571295 Ethyl 4-(1-aminobutyl)benzoate

Ethyl 4-(1-aminobutyl)benzoate

Cat. No.: B8571295
M. Wt: 221.29 g/mol
InChI Key: FSIRVRCRIBWONX-UHFFFAOYSA-N
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Description

Ethyl 4-(1-aminobutyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, with a 1-aminobutyl substituent at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1-aminobutyl)benzoate typically involves the esterification of 4-(1-aminobutyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-aminobutyl)benzoate can undergo several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 4-(1-aminobutyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(1-aminobutyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-(1-aminobutyl)benzoate can be compared with other similar compounds, such as:

    Methyl 3-(1-aminobutyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-(1-aminobutyl)benzoate: Similar structure but with the amino group at the ortho position instead of the para position.

    Ethyl 4-(1-aminopropyl)benzoate: Similar structure but with a shorter alkyl chain on the amino group.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

ethyl 4-(1-aminobutyl)benzoate

InChI

InChI=1S/C13H19NO2/c1-3-5-12(14)10-6-8-11(9-7-10)13(15)16-4-2/h6-9,12H,3-5,14H2,1-2H3

InChI Key

FSIRVRCRIBWONX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=C(C=C1)C(=O)OCC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium cyanoborohydride (29.8 g, 0.450 mol) was added to a solution of Intermediate 1 (66.1 g, 0.300 mol) and ammonium acetate (236 g, 3.00 mol) in methanol (1000 mL). The solution was fitted with a reflux condenser and heated to 60° C. for 16 h. The solution was allowed to cool to room temperature. The reaction was quenched by dropwise addition of 1N HCl (300 mL) and allowed to stir at room temperature for 1 h. The reaction mixture was concentrated to remove methanol. This mixture was diluted by careful addition of 1N NaOH (500 mL) followed by extraction with dichloromethane (3×500 mL). The combined organic layers were dried over sodium sulfate, filtered and concentrated. Purification by silica gel flash chromatography (methanol/dichloromethane) gave ethyl(+/−)-4-(1-aminobutyl)benzoate (Intermediate 2). 1H NMR (400 MHz, CDCl3) δ 8.01 (d, J=8.2 Hz, 2H), 7.40 (d, J=8.2 Hz, 2H), 4.38 (q, J=7.2 Hz, 2H), 3.98 (t, J=6.9 Hz, 1H), 1.95 (br. s., 2H), 1.74-1.56 (m, 2H), 1.40 (t, J=7.1 Hz, 3H), 1.16-1.37 (m, 2H), 0.91 (t, J=7.4 Hz, 3H).
Quantity
29.8 g
Type
reactant
Reaction Step One
Quantity
66.1 g
Type
reactant
Reaction Step One
Quantity
236 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

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